Cas no 478247-91-5 (1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone)

1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a synthetic pyridinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features dual benzyl substitutions (2,4-dichlorobenzyl and 4-fluorobenzyl) and a hydroxyl group at the 4-position, contributing to its unique reactivity and binding properties. This compound may exhibit chelating capabilities due to the pyridinone core, making it of interest in metal ion coordination studies. The dichloro and fluoro substituents enhance lipophilicity, potentially improving membrane permeability in biological systems. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship investigations. The compound's stability under physiological conditions further supports its utility in exploratory pharmacological studies.
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone structure
478247-91-5 structure
Product Name:1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
CAS No:478247-91-5
MF:C19H14Cl2FNO2
MW:378
MDL:MFCD01871753
CID:4653808
Update Time:2025-07-01

1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROBENZYL)-4-HYDROXY-2(1H)-PYRIDINONE
    • 1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
    • MDL: MFCD01871753
    • Inchi: InChI=1S/C19H14Cl2FNO2/c20-14-4-3-13(17(21)10-14)11-23-8-7-18(24)16(19(23)25)9-12-1-5-15(22)6-2-12/h1-8,10,24H,9,11H2
    • InChI Key: MAEWBHPRDHUYOQ-UHFFFAOYSA-N
    • SMILES: c1cc(ccc1Cc2c(ccn(c2=O)Cc3ccc(cc3Cl)Cl)O)F

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 549.3±50.0 °C at 760 mmHg
  • Flash Point: 286.0±30.1 °C
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D164040-25mg
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
478247-91-5
25mg
$ 230.00 2022-06-05
TRC
D164040-50mg
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
478247-91-5
50mg
$ 380.00 2022-06-05
Matrix Scientific
167442-500mg
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
478247-91-5
500mg
$918.00 2023-09-07
Matrix Scientific
167442-1g
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
478247-91-5
1g
$1836.00 2023-09-07
Matrix Scientific
167442-5g
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
478247-91-5
5g
$7343.00 2023-09-07
Key Organics Ltd
9N-763-1MG
1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
478247-91-5 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
9N-763-5MG
1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
478247-91-5 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
9N-763-10MG
1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
478247-91-5 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
9N-763-0.5G
1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
478247-91-5 >90%
0.5g
£385.00 2025-02-09
Key Organics Ltd
9N-763-1G
1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
478247-91-5 >90%
1g
£770.00 2025-02-09

Additional information on 1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Research Briefing on 1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS: 478247-91-5)

1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS: 478247-91-5) is a synthetic pyridinone derivative that has recently gained attention in chemical biology and medicinal chemistry research. This compound belongs to a class of molecules known for their metal-chelating properties, which makes them particularly interesting for therapeutic applications involving metal ion homeostasis and related pathological conditions.

Recent studies have focused on the compound's potential as an iron chelator for the treatment of iron overload disorders. The molecular structure, featuring both dichlorobenzyl and fluorobenzyl substituents, appears to enhance its lipophilicity and membrane permeability compared to earlier generation hydroxypyridinones. This improved bioavailability could address one of the major limitations of current iron chelation therapies.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's iron(III) binding affinity using spectrophotometric titration methods. The research demonstrated a binding constant (log β3) of 35.2 at physiological pH, significantly higher than deferiprone (log β3 = 33.5), one of the clinically used iron chelators. Molecular dynamics simulations suggested that the fluorobenzyl group contributes to this enhanced binding through favorable π-π interactions with the iron coordination sphere.

In preclinical models of β-thalassemia, the compound showed promising results in reducing liver iron concentration while maintaining better cardiac iron clearance compared to existing therapies. Notably, at equivalent doses, it achieved a 28% greater reduction in cardiac iron content than deferasirox in mouse models, suggesting potential advantages for preventing iron-induced cardiomyopathy.

The safety profile of 478247-91-5 has been evaluated in recent toxicological studies. Phase I metabolism studies identified the major metabolic pathways as glucuronidation of the 4-hydroxy group and oxidative cleavage of the benzyl groups. Importantly, the compound demonstrated minimal inhibition of cytochrome P450 enzymes (IC50 > 100 μM for major isoforms), reducing concerns about drug-drug interactions.

Current research directions include structural optimization to further improve pharmacokinetic properties and investigation of potential applications beyond iron chelation. Preliminary data suggests possible utility in neurodegenerative diseases involving metal dysregulation, though these findings require further validation. The compound's unique physicochemical properties continue to make it an interesting candidate for various therapeutic applications in chemical biology and medicine.

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